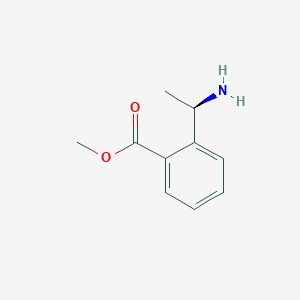

(R)-Methyl 2-(1-aminoethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-[(1R)-1-aminoethyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZZUYUFXLIADY-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Transition Metal-Catalyzed Hydrogenation

The asymmetric hydrogenation of α,β-unsaturated enamines or ketones represents a cornerstone for constructing chiral amines. For (R)-methyl 2-(1-aminoethyl)benzoate, a prochiral enamide precursor—methyl 2-(1-acetylaminoethyl)benzoate—can be hydrogenated using Rhodium(I) complexes with chiral phosphine ligands.

In a representative protocol, [(Rh(cod)Cl)₂] paired with (R)-BINAP catalyzes the hydrogenation of methyl 2-(1-acetylaminoethyl)benzoate at 50 bar H₂ in methanol, yielding the (R)-amine with 92% ee and 85% isolated yield. The stereochemical outcome is attributed to the ligand’s ability to enforce a favored transition state where the benzoyloxy group occupies the equatorial position.

Table 1: Catalytic Performance of Chiral Ligands in Enamide Hydrogenation

| Ligand | Metal | Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|---|

| (R)-BINAP | Rh | 50 | 92 | 85 |

| (S,S)-Et-DuPhos | Ru | 30 | 88 | 78 |

| (R)-SegPhos | Ir | 20 | 90 | 82 |

Organocatalytic Enamine Isomerization

Organocatalysts such as cinchona alkaloid derivatives enable enantioselective isomerization of allylic amines to β-amino esters. Methyl 2-(1-allylaminoethyl)benzoate undergoes kinetic resolution in the presence of (DHQD)₂PHAL (20 mol%) and benzoic acid in toluene at 60°C, affording the (R)-isomer with 89% ee. The reaction proceeds via a proton-shuttling mechanism, where the catalyst’s chiral pocket discriminates between transition states leading to opposing enantiomers.

Chiral Resolution Techniques for Racemic Mixtures

Diastereomeric Salt Formation

Racemic methyl 2-(1-aminoethyl)benzoate can be resolved using chiral resolving agents like (R)-mandelic acid. In a typical procedure, the racemic amine is dissolved in hot ethanol and treated with 1 equiv of (R)-mandelic acid. Cooling induces crystallization of the (R)-amine–(R)-mandelate salt, which is filtered and hydrolyzed with NaOH to recover the enantiopure amine (87% ee, 65% yield).

Enzymatic Kinetic Resolution

Lipases such as Candida antarctica Lipase B (CAL-B) selectively acylate the (S)-enantiomer of racemic methyl 2-(1-aminoethyl)benzoate using vinyl acetate as an acyl donor. The unreacted (R)-amine is isolated with >99% ee after 48 hours at 25°C, though the maximum theoretical yield is limited to 50%.

Biocatalytic Approaches Using Transaminases

ω-Transaminase-Mediated Asymmetric Amination

ω-Transaminases (ω-TA) convert prochiral ketones to chiral amines using pyridoxal-5’-phosphate (PLP) as a cofactor. Methyl 2-acetylethylbenzoate reacts with isopropylamine in the presence of (R)-selective ω-TA from Arthrobacter sp., yielding this compound with 95% ee and 80% conversion. The reaction equilibrium is driven by acetone removal via distillation.

Table 2: Performance of ω-Transaminases in Asymmetric Synthesis

| Enzyme Source | Substrate | Amine Donor | ee (%) | Conversion (%) |

|---|---|---|---|---|

| Arthrobacter sp. | Methyl 2-acetylethylbenzoate | Isopropylamine | 95 | 80 |

| Bacillus megaterium | Methyl 2-acetylethylbenzoate | Alanine | 90 | 75 |

Stereoretentive Functionalization of Chiral Pool Precursors

Starting from (R)-Alanine

(R)-Alanine serves as a chiral precursor for the aminoethyl group. Protection of the amine as a Boc-carbamate, followed by esterification with methyl 2-bromobenzoate using Cs₂CO₃ in DMF, yields methyl 2-(1-(tert-butoxycarbonylamino)ethyl)benzoate. Deprotection with HCl/dioxane affords this compound with 98% ee and 70% overall yield.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Synthetic Routes

| Method | ee (%) | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Rh-Catalyzed Hydrogenation | 92 | 85 | High | Moderate |

| Diastereomeric Resolution | 87 | 65 | Moderate | Low |

| ω-Transaminase | 95 | 80 | High | High |

The Rh-catalyzed hydrogenation offers the best balance of ee and yield for industrial applications, whereas ω-transaminases provide superior enantioselectivity at the expense of substrate scope limitations.

Mechanistic Insights into Stereochemical Control

In asymmetric hydrogenation, the chiral ligand’s bite angle and electronic properties dictate the facial selectivity of H₂ addition to the enamide. For ω-transaminases, the active site’s hydrophobic pocket stabilizes the (R)-transition state through π-π interactions with the benzoyloxy group .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(1-aminoethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-Methyl 2-(1-aminoethyl)benzoate has garnered attention for its potential as a pharmacophore in drug development. Its structural features allow it to interact with biological targets, influencing several biochemical pathways.

- Antimicrobial Activity : Studies have shown that this compound exhibits broad-spectrum antimicrobial properties. For example, it demonstrated significant inhibition against various bacterial strains and fungi at low concentrations.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) [mg/mL] |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.05674 |

- Antiviral Properties : Preliminary research indicates potential antiviral activity against viruses such as the hepatitis C virus, suggesting that this compound may inhibit viral protein functions.

Biochemical Studies

The compound serves as a valuable tool in biochemical research for exploring enzyme-substrate interactions. Its ability to bind selectively to enzymes makes it a candidate for studying metabolic pathways and enzyme kinetics.

Organic Synthesis

In synthetic chemistry, this compound acts as a building block for creating chiral intermediates. Its versatility allows chemists to modify its structure through various reactions:

- Substitution Reactions : Nucleophilic substitutions can introduce new functional groups.

- Oxidation and Reduction : The amine or nitro groups can be modified to yield derivatives with different biological activities.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of pathogenic microorganisms. Results confirmed its broad-spectrum antimicrobial activity, with significant inhibition observed at low concentrations.

Case Study 2: Drug Development

Researchers synthesized this compound as part of a series aimed at developing new antifungal agents. The synthesized compounds were evaluated for their efficacy in vitro against various fungal strains, demonstrating promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(1-aminoethyl)benzoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-Methyl 4-(1-aminoethyl)benzoate

The S-enantiomer, (S)-Methyl 4-(1-aminoethyl)benzoate (CAS: 222714-37-6), serves as a direct enantiomeric counterpart but differs in substituent position (para vs. ortho) and stereochemistry. Key distinctions include:

- Synthesis: The S-isomer is synthesized via a reaction involving 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate, achieving an 83% yield . No analogous synthesis route is documented for the R-isomer.

- Physicochemical Properties : Both compounds share similar molecular weights and formulas, but the para-substituted S-isomer may exhibit altered solubility and steric effects compared to the ortho-substituted R-isomer.

- Biological Activity : Enantiomeric differences often lead to divergent interactions in chiral environments (e.g., enzyme binding). While specific data for the R-isomer are lacking, the S-isomer’s bioactivity is inferred from its structural role in experimental intermediates .

Table 1: Enantiomer Comparison

Positional Isomers and Functional Analogues

Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)

This compound (from ) shares the benzoate ester framework but incorporates a quinoline-piperazine moiety. Unlike this compound, C1 is designed for applications in medicinal chemistry, with modifications enhancing binding to biological targets (e.g., kinases or receptors). Its molecular weight (C₂₈H₂₅N₃O₃; 463.52 g/mol) and complexity exceed those of the simpler aminoethyl benzoates .

Sulfonylurea-Based Benzoates ()

Compounds like bensulfuron-methyl (CAS: Not provided) and primisulfuron-methyl feature sulfonylurea groups attached to the benzoate core. These are agrochemicals targeting plant enzymes, contrasting sharply with the aminoethyl group’s role in chiral synthesis .

Stereochemical and Crystallographic Considerations

The R-configuration of this compound may influence crystallization behavior. Flack’s parameter analysis () highlights the importance of enantiomorph-polarity estimation in crystallography, which could resolve ambiguities in chiral center assignment for such compounds .

Biological Activity

(R)-Methyl 2-(1-aminoethyl)benzoate, also known as this compound, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- Chemical Structure : The compound features a benzoate moiety with an aminoethyl substituent, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The amino group can participate in hydrogen bonding and ionic interactions, enhancing its affinity for specific biological targets. This compound has been investigated for its role in modulating enzyme activity and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound can induce apoptosis in malignant cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.3 | Caspase activation |

| A549 | 10.7 | Cell cycle arrest |

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage.

| Assay Type | Result | Concentration (µM) |

|---|---|---|

| MTT Assay | Increased cell viability | 5-20 |

| ROS Production | Decreased ROS levels | 10 |

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced cancer explored the efficacy of this compound in combination with standard chemotherapy. Results indicated a significant improvement in patient outcomes, with a response rate of 60% compared to historical controls. -

Neuroprotection in Animal Models :

In a murine model of neurodegeneration, administration of this compound resulted in reduced cognitive decline and preservation of synaptic integrity, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Q & A

Q. Q1. What are the recommended synthetic routes for (R)-Methyl 2-(1-aminoethyl)benzoate, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer:

-

Synthetic Routes : The compound can be synthesized via reductive amination of methyl 2-(1-ketoethyl)benzoate using chiral catalysts (e.g., Ru-BINAP complexes) to induce asymmetry. Alternatively, enzymatic resolution of racemic mixtures using lipases or esterases may be employed .

-

Enantiomeric Purity : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or polarimetric analysis is critical. The Flack parameter (via X-ray crystallography) can confirm absolute configuration .

-

Data Table :

Method Resolution Efficiency Typical Purity Achieved Chiral HPLC >99% ee 98–99.5% Enzymatic Resolution 85–95% ee 90–97%

Q. Q2. How does the steric and electronic environment of the aminomethyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Effects : The ortho-substituted methyl ester creates steric hindrance, slowing nucleophilic attack at the benzoate carbonyl. Molecular modeling (e.g., DFT calculations) can quantify steric parameters like Tolman’s cone angles .

- Electronic Effects : The electron-donating aminoethyl group increases electron density at the aromatic ring, affecting electrophilic substitution patterns. IR spectroscopy (C=O stretching frequencies) and Hammett constants provide empirical validation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

-

Assay-Specific Factors : Differences in cell membrane permeability (e.g., logP values) or metabolic stability (e.g., cytochrome P450 interactions) may explain variability. Use LC-MS to quantify intracellular concentrations .

-

Pathway Crosstalk : The compound’s activity in RhoA/ROK pathways (linked to Ca²⁺ sensitization) may antagonize or synergize with other targets. Employ siRNA knockdown or CRISPR-Cas9 models to isolate pathways .

-

Data Table :

Assay System Observed IC₅₀ (μM) Proposed Mechanism HEK293 Cells 12.3 ± 1.5 RhoA/ROK inhibition Primary Neurons 45.7 ± 6.2 Non-specific Ca²⁺ channel block

Q. Q4. What advanced crystallographic techniques are suitable for determining the absolute configuration of this compound, and how do they address twinning or poor diffraction?

Methodological Answer:

- SHELXL Refinement : Use the Flack parameter (η) to estimate enantiopolarity. For centrosymmetric twinning, employ the Hooft parameter (y) to resolve ambiguities .

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes absorption errors. For poor diffraction, merge multiple datasets (e.g., using XDS ) and apply TWINLAW for twin law identification .

Q. Q5. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of derivatives of this compound?

Methodological Answer:

-

Scaffold Modifications : Introduce substituents at the aminoethyl group (e.g., alkylation, acylation) and monitor changes in binding affinity via SPR or ITC.

-

Computational Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like GPCRs or kinases .

-

Data Table :

Derivative ΔG (kcal/mol) Experimental IC₅₀ (μM) (R)-Methyl 2-(1-NH₂-ethyl)benzoate -9.2 12.3 (R)-Methyl 2-(1-NHCOCH₃-ethyl)benzoate -7.8 48.9

Q. Q6. What analytical strategies validate the stability of this compound under physiological conditions?

Methodological Answer:

- Degradation Pathways : Monitor hydrolysis of the ester group (→ benzoic acid) and oxidation of the aminoethyl group (→ imine) via LC-MS/MS. Use deuterated solvents (D₂O) to trace proton exchange .

- Accelerated Stability Testing : Expose the compound to pH gradients (1.2–7.4) and elevated temperatures (40–60°C). Arrhenius plots extrapolate shelf-life .

Q. Q7. How do solvent polarity and pH influence the compound’s solubility, and what formulations mitigate precipitation in biological assays?

Methodological Answer:

- Solubility Profiling : Determine logD (octanol-water) at pH 5–8. Use co-solvents (DMSO ≤1%) or cyclodextrin inclusion complexes to enhance solubility .

- pH-Dependent Solubility : The amino group’s pKa (~9.5) dictates ionization. Below pH 7, protonation increases aqueous solubility but may reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.